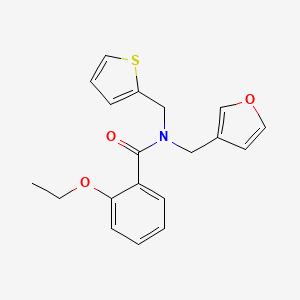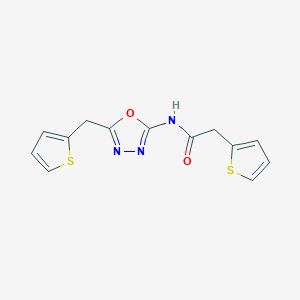
2-(thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, and an acetamide group.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
Compounds within this chemical class, such as 2,5-disubstituted 1,3,4-oxadiazoles, have been synthesized and evaluated for their antimicrobial activities. For instance, Gul et al. (2017) reported the synthesis of a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were found to exhibit antimicrobial activity against selected microbial species to varying degrees. Some derivatives demonstrated potent activity, suggesting their potential application as antimicrobial agents with minimal toxicity, except for certain compounds that showed higher cytotoxicity (Gul et al., 2017).
Anticancer Activity
The exploration of 1,3,4-oxadiazole derivatives in cancer research has also been a significant area of study. For example, Ramalingam et al. (2019) synthesized derivatives featuring 1,3,4-oxadiazole and evaluated them for their antibacterial activity, which indirectly supports their potential in anticancer applications by highlighting the structural versatility and activity of this chemical framework against biological targets (Ramalingam et al., 2019).
Anti-inflammatory and Analgesic Properties
Further, the anti-inflammatory and analgesic properties of 1,3,4-oxadiazole derivatives have been investigated. Nargund et al. (1994) synthesized various 1,3,4-oxadiazoles and evaluated their anti-inflammatory activity. The study revealed that these compounds possess significant anti-inflammatory activity, highlighting their potential as therapeutic agents in treating inflammation-related conditions (Nargund et al., 1994).
Optoelectronic Properties
In addition to pharmacological applications, compounds containing 1,3,4-oxadiazole units have been studied for their optoelectronic properties. Camurlu and Guven (2015) investigated the optoelectronic properties of thiazole-based polythiophenes, indicating the potential of these compounds in electronic and photonic applications (Camurlu & Guven, 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-thiophen-2-yl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c17-11(7-9-3-1-5-19-9)14-13-16-15-12(18-13)8-10-4-2-6-20-10/h1-6H,7-8H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVQOWWOMPVDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
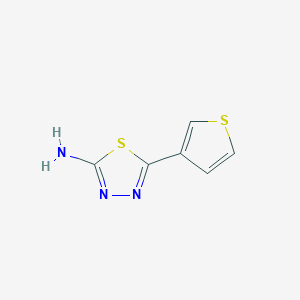
![2-[2-(1-naphthyloxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2515273.png)
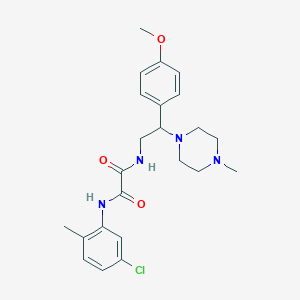
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2515277.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B2515280.png)
![(1S,2R,4S)-6,6-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2515281.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515282.png)


![4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2515286.png)
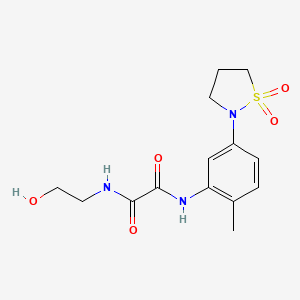
![2,2,2-trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate](/img/structure/B2515288.png)
